(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic β-lactam derivative with a rigid [3.2.0] ring system. Its molecular formula is C₇H₁₁NO₂, molecular weight 141.17 g/mol, and CAS number 77859-21-3 . The compound is characterized by a fused bicyclic structure containing a nitrogen atom (azabicyclo) and a carboxylic acid group. It is commercially available as a high-purity (≥97%) heterocyclic building block for pharmaceutical synthesis, particularly in developing β-lactam antibiotics and enzyme inhibitors . The stereochemistry (rel-1R,2R,5S) is critical for its biological activity and interactions with target proteins, such as penicillin-binding proteins (PBPs) .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2R,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m1/s1 |
InChI Key |
WGVSZLKCAUSBGO-HSUXUTPPSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CN[C@H]2C(=O)O |
Canonical SMILES |
C1CC2C1CNC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include the use of readily available starting materials and environmentally friendly reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds .
Biology: In biology, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes .
Medicine: In medicine, (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid and its derivatives are investigated for their potential therapeutic applications. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In industry, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Azabicyclo Family
The following table compares key structural analogs, focusing on bicyclo systems, substituents, and applications:
Substituent Effects on Stability and Bioactivity
- Thia (S) vs. Aza (N) Systems: The 4-thia-1-azabicyclo[3.2.0] derivatives (e.g., ) exhibit enhanced stability against β-lactamases due to sulfur’s electron-withdrawing effects. However, they are more susceptible to renal dehydropeptidase-I (DHP-I) degradation compared to non-thia analogs .
- Oxo and Hydroxyethyl Groups : Compounds like (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (DHC, CAS 96036-03-2) show improved pharmacokinetics due to the hydroxyethyl group’s steric protection of the β-lactam ring .
- Carbapenems vs. Penems : Carbapenems (e.g., DHC) generally have broader-spectrum antibacterial activity than penems (e.g., HTC) due to their resistance to extended-spectrum β-lactamases (ESBLs) .
Stereochemical Considerations
- The rel-(1R,2R,5S) configuration in the target compound is enantiomerically distinct from analogs like rel-(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS 77859-21-3, ). These stereochemical differences significantly impact binding affinity to PBPs and metabolic stability .
- For example, (2S,5R,6R)-6-amino penicillanic acid () is a key intermediate in semi-synthetic penicillins, where the 6R configuration is essential for antibacterial activity .
Pharmacological and Physicochemical Properties
Key Research Findings
Enzymatic Stability : Carbapenems like DHC (CAS 96036-03-2) are 10-fold more stable to DHP-I than penems due to their bicyclic structure and substituent shielding .
Stereochemical Purity : The rel-(1R,2R,5S) configuration in the target compound is critical for inhibiting PBPs in Gram-positive bacteria, as shown in analogs like rac-(1R,2R,5S)-4-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid () .
Thia Derivatives : 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives () are precursors to ampicillin but require stabilization via salt forms (e.g., sodium) for clinical use .
Biological Activity
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its structural similarity to various bioactive molecules. This article reviews the biological activities associated with this compound, focusing on its antibacterial properties, enzyme inhibition, and antioxidant activities.
- Molecular Formula : C7H11NO2
- Molecular Weight : 141.17 g/mol
- CAS Number : 77859-21-3
Biological Activity Overview
The biological activity of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid has been explored in various studies, highlighting its potential in treating bacterial infections and other therapeutic applications.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death.
Table 1: Antibacterial Activity Against Selected Bacteria
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid | Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | ||
| Bacillus subtilis | 18 |
Enzyme Inhibition
In addition to its antibacterial properties, this compound has shown promising results in enzyme inhibition assays. Notably, it has been tested for its ability to inhibit urease and alpha-amylase enzymes.
Table 2: Enzyme Inhibition Assays
| Compound | Enzyme Type | Inhibition (%) | Reference |
|---|---|---|---|
| (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid | Urease | 70 | |
| Alpha-Amylase | 65 |
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH radical scavenging method. The results indicated moderate antioxidant activity.
Table 3: Antioxidant Activity
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid | 45 |
Case Studies
Several studies have focused on the synthesis of derivatives of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid and their biological evaluations:
-
Study on Antibacterial Derivatives :
A study synthesized multiple analogues of this compound and evaluated their antibacterial efficacy against resistant strains of bacteria. Results indicated that some derivatives exhibited enhanced activity compared to the parent compound, particularly against extended-spectrum beta-lactamase-producing strains . -
Enzyme Inhibition Research :
Another research effort examined the inhibitory effects of this compound on urease and alpha-amylase enzymes, demonstrating significant inhibition that suggests potential therapeutic applications in managing conditions like kidney stones and diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
